molecular formula C8H14ClNO B2541614 Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride CAS No. 2155854-83-2

Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride

Cat. No.: B2541614
CAS No.: 2155854-83-2
M. Wt: 175.66
InChI Key: LGJAVMVVNHLMBZ-UHFFFAOYSA-N
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Description

Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO and its molecular weight is 175.66. The purity is usually 95%.
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Scientific Research Applications

Photoluminescent Materials

Conjugated polymers and copolymers incorporating pyrrolo[3,4-c]pyrrole units, analogous to Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride, have been synthesized using palladium-catalyzed coupling reactions. These polymers exhibit strong photoluminescence and improved photochemical stability, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Corrosion Inhibition

A penta-substituted pyrrole derivative has demonstrated good inhibition efficiency on steel surfaces by blocking active sites. This compound, synthesized through a multi-component coupling reaction, showcases the potential of pyrrole derivatives, including those related to this compound, in corrosion protection applications (Louroubi et al., 2019).

Sustainable Chemistry

Innovative iridium-catalyzed synthesis of pyrroles from secondary alcohols and amino alcohols, including structures related to this compound, highlights a sustainable approach to pyrrole synthesis. This method leverages renewable resources, underscoring the importance of pyrroles in biochemistry, pharmacy, and materials science (Michlik & Kempe, 2013).

Advanced Materials

The synthesis and properties of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units reveal their strong fluorescence and high quantum yield. These materials, related to this compound, are highly soluble in organic solvents and exhibit significant potential for use in optoelectronic devices due to their unique optical and electrochemical properties (Zhang & Tieke, 2008).

Supramolecular Chemistry

A study on anionic supramolecular polymers featuring pyrrole anion dimers, akin to this compound, unveils a novel class of polymers. These compounds form through unique "orthogonal" hydrogen-bonding arrays, demonstrating the potential of pyrrole derivatives in constructing advanced supramolecular architectures (Gale et al., 2002).

Properties

IUPAC Name

3-oxa-7-azatricyclo[3.3.2.01,5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-8-4-9-3-7(1,8)5-10-6-8;/h9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJAVMVVNHLMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23C1(CNC2)COC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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